REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][C:3]=1[NH:4][C:5]1[S:9][C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=2[C:6]=1[C:14](OCC)=O.[CH3:24][N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1>C1(OC)C=CC=CC=1.[Ti](Cl)(Cl)(Cl)Cl>[F:23][C:20]1[CH:21]=[CH:22][C:2]2[N:1]=[C:14]([N:28]3[CH2:29][CH2:30][N:25]([CH3:24])[CH2:26][CH2:27]3)[C:6]3[C:7]4[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=4[S:9][C:5]=3[NH:4][C:3]=2[CH:19]=1
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Name
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Ethyl 2-(2-amino-5-fluoroanilino)benzo[b]thiophene-3-carboxylate
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Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(NC2=C(C3=C(S2)C=CC=C3)C(=O)OCC)C=C(C=C1)F
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Name
|
|
Quantity
|
135 mL
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Type
|
reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)OC
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Name
|
ice water
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
while stirring the mixture at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
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STIRRING
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Details
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the mixture was stirred at 140° C. for 17 hours
|
Duration
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17 h
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled to 80° C.
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtrated
|
Type
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EXTRACTION
|
Details
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the filtrate was extracted with ethyl acetate
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Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/methanol)
|
Type
|
DISSOLUTION
|
Details
|
the obtained oily substance (17 g) was dissolved in ethyl acetate (400 ml)
|
Type
|
ADDITION
|
Details
|
Thereto was added a solution of maleic acid (5.9 g) in ethyl acetate (100 ml) and ethanol (20 ml)
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(N=C(C3=C(N2)SC2=C3C=CC=C2)N2CCN(CC2)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |